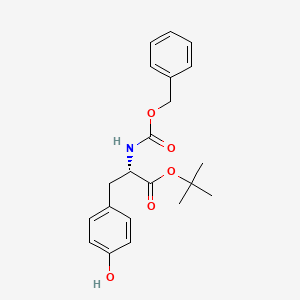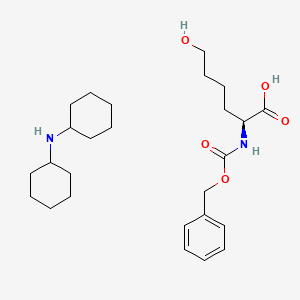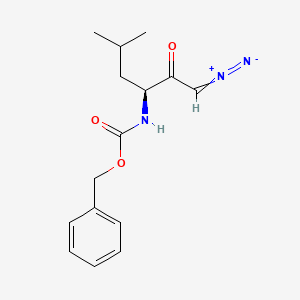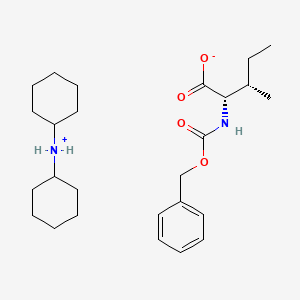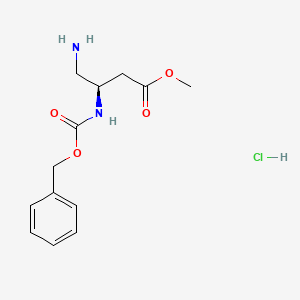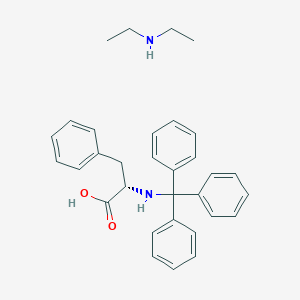
Trt-Phe-OH Dea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trt-Phe-OH Dea is a product used for research purposes . It is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of this compound involves the use of ditrityl amino acids such as Trt-Lys (Trt)-OH, Trt-Orn (Trt)-OH, Trt-Ser (Trt)-OH, and Trt-Hse (Trt)-OH . These are used in the synthesis of trityl-protected peptides . Selective detritylation of these amino acid derivatives and ditrityl peptides is achieved with 1% CF3CO2H in CH2Cl2 . The resulting N-detritylated amino acids are then converted into the corresponding Nα-Fmoc derivatives under Schotten-Baumann conditions using Fmoc-Cl .Molecular Structure Analysis
The molecular formula of this compound is C32H36N2O2 . Its molecular weight is 480.6.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not explicitly mentioned in the search results .Applications De Recherche Scientifique
Data Envelopment Analysis (DEA) in Healthcare
DEA is extensively applied in healthcare, particularly in hospitals. It is used for efficiency analysis, methodological advancements, management questions, and surveying the effects of health reforms. This approach aids in policy making and managerial decision-making in healthcare settings (Kohl et al., 2019).
DEA in Energy and Environment
DEA is employed to assess sustainability in energy and environmental contexts. It helps balance economic success and pollution mitigation, thus contributing to global efforts in addressing climate change and environmental pollution (Sueyoshi et al., 2017).
DEA in Educational Program Evaluation
DEA is used for evaluating the efficiency of educational programs, including occupational-technical programs in community colleges. It considers the relative efficiency of new and existing programs, helping in educational administration (Bessent et al., 1983).
DEA in Evaluating Scientific Research Efficiency
DEA models like CCR-DEA, BCC-DEA, and SE-DEA are utilized for evaluating the efficiency of scientific research, providing a theoretical basis for research evaluation and supervision (Niu et al., 2020).
DEA in Transportation Systems
DEA is applied in transportation system problems, assisting policymakers in evaluating transportation systems, particularly in terms of environmental factors, sustainable development, and eco-design (Mahmoudi et al., 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
Trt-Phe-OH Dea is a peptide that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications
Mode of Action
The goal of cleavage/deprotection is to separate the peptide from the support while removing the protecting groups from the side-chains . This should be done as quickly as possible to minimize the exposure of the peptide to the cleavage reagent .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to peptide synthesis. Some amino acids have potentially reactive side-chains which generate carbonium ions and other reactive species during TFA cleavage of the peptide from the support . Therefore, the appropriate scavengers and reaction conditions must be chosen to minimize modification or destruction of the sensitive amino acids .
Result of Action
The result of this compound’s action is the successful cleavage and deprotection of peptides in peptide synthesis . Unless suitable reagents and reaction conditions are selected, the peptide can be irreversibly modified or damaged . Therefore, the use of this compound in the cleavage cocktail is essential for the successful synthesis of peptides .
Action Environment
The action environment of this compound is typically in a laboratory setting during peptide synthesis . Environmental factors such as temperature, pH, and the presence of other reagents can influence the compound’s action, efficacy, and stability . Therefore, careful control of these environmental factors is necessary for the successful use of this compound in peptide synthesis .
Propriétés
IUPAC Name |
N-ethylethanamine;(2S)-3-phenyl-2-(tritylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO2.C4H11N/c30-27(31)26(21-22-13-5-1-6-14-22)29-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-3-5-4-2/h1-20,26,29H,21H2,(H,30,31);5H,3-4H2,1-2H3/t26-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLKHJZVHGFJPR-SNYZSRNZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.C1=CC=C(C=C1)CC(C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCC.C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
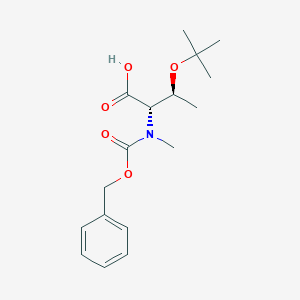

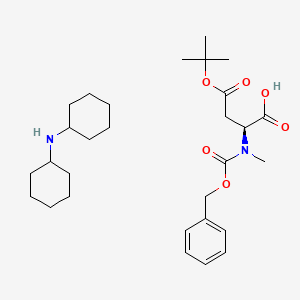

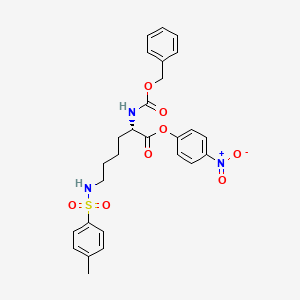

![[(S)-1-Isopropyl-3-diazoacetonyl]carbamic acid benzyl ester](/img/structure/B612858.png)
